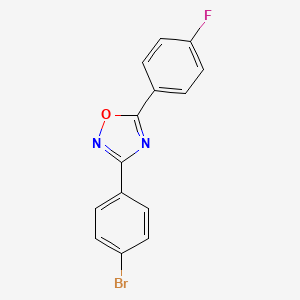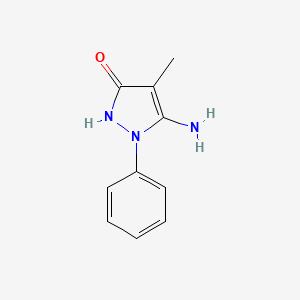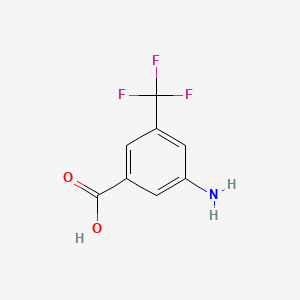
3-Formyl-6-isopropylchromone
Overview
Description
3-Formyl-6-isopropylchromone is a type of chromone, a class of compounds with a wide range of biological activities. It has been found to have anti-inflammatory, anti-allergic, and anti-diabetic properties and is being studied for its potential therapeutic applications.
Scientific Research Applications
Enthalpy Measurements
- Thermodynamic Properties: The enthalpies of combustion and formation of 3-formyl-6-isopropylchromone have been experimentally determined. These properties are essential for understanding the energy changes in chemical reactions and for potential applications in energy-related fields (Flores, López, & Amador, 2006).
Corrosion Inhibition
- Inhibiting Steel Corrosion: Derivatives of 3-formyl chromone, such as this compound, have been studied for their effectiveness in preventing mild steel corrosion in acidic environments. This research is significant for industries where metal corrosion is a concern (Kumar et al., 2017).
Biological Activity
- DNA-Binding and Acetylcholinesterase Inhibition: Certain 3-formyl chromone derivatives have been found to bind strongly to DNA and inhibit acetylcholinesterase. This property is crucial in the context of potential therapeutic applications, especially for neurological disorders (Parveen et al., 2014).
Antibacterial Activity
- Fighting Bacterial Infections: Schiff bases derived from 3-formyl chromone, including its isopropyl variant, show promising antibacterial activity. This is particularly relevant in the development of new antibiotics and antiseptic agents (Roșu et al., 2010).
Antiparasitic Potential
- Anti-leishmanial and Anti-trypanosomal Effects: Studies indicate that derivatives of 3-formylchromone, including this compound, show potential as antiparasitic agents, specifically against Leishmania and Trypanosoma (Galarraga, Urdaneta, & Herrera, 2016).
Chemical Synthesis
- Versatile Synthon in Organic Chemistry: The 3-formyl group in this compound makes it a highly reactive and versatile compound for various chemical syntheses, including the formation of complex organic structures useful in drug discovery (Dahlén et al., 2006).
Electronic and Physical Properties
- Dielectric and Conductive Properties: The electronic properties of 3-formyl chromone derivatives are explored in the context of their potential use in electronic materials and devices (Ali, 2017).
Cancer Research
- Potential in Cancer Therapy: Some 3-formylchromone derivatives exhibit cytotoxicity against tumor cells, indicating their potential use in developing cancer therapies (Kawase et al., 2007).
Mechanism of Action
Target of Action
The primary target of 3-Formyl-6-isopropylchromone is multidrug resistance in certain types of cancer cells . It has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells .
Mode of Action
The compound’s interaction with this gene may result in changes that reverse the drug resistance of the cancer cells .
Biochemical Pathways
Given its target of action, it is likely that it impacts pathways related to drug metabolism and resistance in cancer cells .
Result of Action
The primary result of the action of this compound is the reversal of multidrug resistance in certain cancer cells . This could potentially enhance the effectiveness of other anticancer drugs and improve treatment outcomes .
Safety and Hazards
Future Directions
The future directions of 3-Formyl-6-isopropylchromone are not clearly defined in the available literature .
Relevant Papers One relevant paper discusses the synthesis, biological evaluation, and molecular modelling of this compound derived thiosemicarbazones as α-glucosidase inhibitors . This study could provide valuable insights into the potential applications of this compound in the field of medicinal chemistry .
Properties
IUPAC Name |
4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRYMYQANNFABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350965 | |
| Record name | 3-Formyl-6-isopropylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49619-58-1 | |
| Record name | 3-Formyl-6-isopropylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-6-isopropylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for these thiosemicarbazones as α-glucosidase inhibitors?
A: While the provided abstract [] does not detail the specific mechanism of action for these compounds, it mentions "molecular modeling" as part of the research. This suggests that computational methods were used to investigate how these thiosemicarbazones interact with the α-glucosidase enzyme. Further research publications stemming from this work would likely provide details on the specific interactions, such as binding sites, key amino acid residues involved, and the potential for competitive or non-competitive inhibition.
Q2: How does the structure of these thiosemicarbazones relate to their activity as α-glucosidase inhibitors?
A: The abstract [] indicates that the research involves "synthesis, biological evaluation and molecular modelling" of these compounds. This implies that a series of 3-Formyl-6-isopropylchromone derived thiosemicarbazones were synthesized, their ability to inhibit α-glucosidase was evaluated, and molecular modeling studies were performed. Analyzing the structure-activity relationship (SAR) within this series of compounds could reveal which structural features are essential for potent inhibition and guide further optimization efforts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)
![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)





![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)





